molecular formula C10H18Cl2N2O B7950464 1-((5-Methylfuran-2-yl)methyl)piperazine dihydrochloride

1-((5-Methylfuran-2-yl)methyl)piperazine dihydrochloride

Cat. No.: B7950464
M. Wt: 253.17 g/mol
InChI Key: GICFWCVGBJUKSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-Methylfuran-2-yl)methyl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their ability to interact with various biological targets. This compound, characterized by the presence of a furan ring and a piperazine moiety, is of interest for its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Methylfuran-2-yl)methyl)piperazine dihydrochloride typically involves the reaction of 5-methylfurfural with piperazine. The process can be carried out under various conditions, including the use of solvents such as ethanol or methanol, and may require the presence of a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-((5-Methylfuran-2-yl)methyl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-((5-Methylfuran-2-yl)methyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors in the body, potentially modulating their activity. The furan ring may also contribute to the compound’s overall pharmacological profile by enhancing its binding affinity and specificity. The exact pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

    1-(2-Furylmethyl)piperazine: Similar structure but lacks the methyl group on the furan ring.

    1-(2-Thienylmethyl)piperazine: Contains a thiophene ring instead of a furan ring.

    1-(2-Pyridylmethyl)piperazine: Contains a pyridine ring instead of a furan ring.

Uniqueness: 1-((5-Methylfuran-2-yl)methyl)piperazine dihydrochloride is unique due to the presence of the methyl group on the furan ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain receptors and improve its overall pharmacokinetic properties .

Properties

IUPAC Name

1-[(5-methylfuran-2-yl)methyl]piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O.2ClH/c1-9-2-3-10(13-9)8-12-6-4-11-5-7-12;;/h2-3,11H,4-8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICFWCVGBJUKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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